molecular formula C19H22FN3O2 B2433594 N-cyclopentyl-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide CAS No. 953233-35-7

N-cyclopentyl-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide

Cat. No. B2433594
CAS RN: 953233-35-7
M. Wt: 343.402
InChI Key: KWVDSMUXPUNGAH-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide, also known as BAY 41-8543, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of pyridazinone derivatives and has been found to exhibit a range of interesting biochemical and physiological effects.

Scientific Research Applications

  • CCR2 Receptor Antagonists : A study by Butora et al. (2006) explored the development of CCR2 receptor antagonists, focusing on small molecule compounds with central aromatic portions. These antagonists showed high binding affinity and selectivity toward chemokine receptors, indicating potential use in treating conditions influenced by these receptors.

  • α-Amylase Inhibitors : Research by Mathew et al. (2015) synthesized various N-[3-Chloro-2-(Substituted)-4-Oxazetidin-1-Yl]-4-(1H-indol-3-yl) butanamide derivatives and evaluated them as α-amylase inhibitors. The significant activity of these compounds suggests potential applications in treating diabetes or obesity.

  • Anticancer Activity : A study by Mehvish and Kumar (2022) synthesized new 3(2H)-one pyridazinone derivatives with antioxidant activity. These compounds showed promising results in in vitro antioxidant activity tests, suggesting potential in cancer research.

  • Lipoxygenase Inhibitors : Aziz‐ur‐Rehman et al. (2016) researched the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives as lipoxygenase inhibitors. These heterocyclic compounds displayed moderately good activities, indicating potential therapeutic applications in diseases where lipoxygenase plays a role (Aziz‐ur‐Rehman et al., 2016).

  • Anticonvulsant Agents : Kamiński et al. (2015) synthesized hybrid compounds derived from (2,5-dioxopyrrolidin-1-yl)butanamides, showing broad spectra of activity in preclinical seizure models. This indicates their potential as new anticonvulsant agents (Kamiński et al., 2015).

  • Butyrylcholinesterase Inhibitors : Dundar et al. (2019) synthesized novel pyridazinone derivatives and evaluated them as butyrylcholinesterase inhibitors. These compounds showed potential for Alzheimer's disease treatment (Dundar et al., 2019).

  • Tyrosinase and Melanin Inhibitors : Research by Raza et al. (2019) involved synthesizing N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides and evaluating them as tyrosinase and melanin inhibitors. These compounds showed promising results, suggesting potential in the treatment of pigmentation disorders.

  • Antimicrobial Agents : A study by Farag et al. (2009) utilized 3-oxo-N-(pyrimidin-2-yl)butanamide in synthesizing pyrazole, thiophene, thiazole, and thiadiazole derivatives with moderate antimicrobial activity.

  • Analgesic and Anti-inflammatory Activity : Gökçe et al. (2011) synthesized 6-phenyl/(4-methylphenyl)-3(2H)-pyridazinon-2-propionamide derivatives for reducing gastrointestinal toxicity of NSAIDs, demonstrating significant analgesic and anti-inflammatory activities (Gökçe et al., 2011).

  • Antifungal Activities : Lee et al. (1999) tested N‐aryl‐4‐phenyl‐3‐(4‐phenoxyphenyl)butanamides for fungicidal activities against various fungi, showing good to excellent activities in some cases (Lee et al., 1999).

properties

IUPAC Name

N-cyclopentyl-4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O2/c20-15-9-7-14(8-10-15)17-11-12-19(25)23(22-17)13-3-6-18(24)21-16-4-1-2-5-16/h7-12,16H,1-6,13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVDSMUXPUNGAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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